molecular formula C12H17N3 B12472752 N-Ethyl-N-[2-(5-methyl-1H-benzimidazol-2-YL)ethyl]amine

N-Ethyl-N-[2-(5-methyl-1H-benzimidazol-2-YL)ethyl]amine

Cat. No.: B12472752
M. Wt: 203.28 g/mol
InChI Key: MZUGBESYPPLZJD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require elevated temperatures and the presence of a base to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The process involves large-scale reactions with stringent control over reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-[2-(5-methyl-1H-benzimidazol-2-YL)ethyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

N-Ethyl-N-[2-(5-methyl-1H-benzimidazol-2-YL)ethyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Ethyl-N-[2-(5-methyl-1H-benzimidazol-2-YL)ethyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety is known to bind to various biological targets, influencing their activity and leading to the compound’s observed effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-N-[2-(5-methyl-1H-benzimidazol-2-YL)ethyl]amine is unique due to its specific combination of the benzimidazole ring and ethylamine groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C12H17N3

Molecular Weight

203.28 g/mol

IUPAC Name

N-ethyl-2-(6-methyl-1H-benzimidazol-2-yl)ethanamine

InChI

InChI=1S/C12H17N3/c1-3-13-7-6-12-14-10-5-4-9(2)8-11(10)15-12/h4-5,8,13H,3,6-7H2,1-2H3,(H,14,15)

InChI Key

MZUGBESYPPLZJD-UHFFFAOYSA-N

Canonical SMILES

CCNCCC1=NC2=C(N1)C=C(C=C2)C

Origin of Product

United States

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